

Mass Spectrometry Analysis of 6-Methyl-7-Nitro-1H-Indazole: A Technical Guide

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Compound of Interest

Compound Name: 6-methyl-7-nitro-1H-indazole

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This technical guide provides a comprehensive overview of the anticipated mass spectrometry analysis of **6-methyl-7-nitro-1H-indazole**. Due to the limited availability of specific experimental data for this compound in public literature, this document leverages data from analogous nitroaromatic and indazole compounds to predict its mass spectrometric behavior, fragmentation patterns, and to propose a robust analytical workflow.

Compound Overview

6-methyl-7-nitro-1H-indazole is a heterocyclic aromatic compound with the molecular formula $C_8H_7N_3O_2$ and a molecular weight of 177.16 g/mol .^[1] Its structure, featuring a nitro group adjacent to a methyl group on the indazole core, suggests characteristic fragmentation patterns under mass spectrometric analysis, which are crucial for its identification and characterization in various matrices.

Predicted Mass Spectrometric Fragmentation

The fragmentation of **6-methyl-7-nitro-1H-indazole** under electron ionization (EI) is expected to be driven by the presence of the nitro, methyl, and indazole functional groups. The molecular ion peak ($[M]^{+\bullet}$) is anticipated at an m/z of 177.

Based on the fragmentation of similar nitroaromatic and indazole compounds, the following key fragmentation pathways are predicted^{[2][3][4]}:

- Loss of a Nitro Group (NO_2): A primary fragmentation pathway for nitroaromatic compounds is the loss of the nitro group, which would result in a fragment ion at m/z 131.
- Loss of Nitric Oxide (NO): Another common fragmentation involves the rearrangement and loss of nitric oxide, leading to a fragment at m/z 147.
- Loss of a Methyl Radical (CH_3): Cleavage of the methyl group would produce a fragment ion at m/z 162.
- Loss of a Hydroxyl Radical (OH): Nitroaromatic compounds with an adjacent methyl group can undergo intramolecular rearrangement (the "ortho effect") leading to the loss of a hydroxyl radical, resulting in a fragment at m/z 160.
- Indazole Ring Fragmentation: The indazole ring itself can undergo cleavage, leading to various smaller fragment ions that can aid in structural confirmation.

Predicted Quantitative Data

The following table summarizes the predicted major fragment ions for **6-methyl-7-nitro-1H-indazole** under electron ionization mass spectrometry. The relative abundance is a prediction based on the general fragmentation patterns of related compounds and would need to be confirmed by experimental data.

m/z	Predicted Fragment	Predicted Relative Abundance
177	$[\text{M}]^{+\bullet}$	Moderate
162	$[\text{M} - \text{CH}_3]^+$	Low
160	$[\text{M} - \text{OH}]^+$	Moderate to High
147	$[\text{M} - \text{NO}]^+$	Moderate
131	$[\text{M} - \text{NO}_2]^+$	High

Experimental Protocols

A detailed methodology for the mass spectrometric analysis of **6-methyl-7-nitro-1H-indazole** is provided below. This protocol is based on standard procedures for the analysis of similar small organic molecules.[5][6]

Sample Preparation

- Dissolution: Accurately weigh approximately 1 mg of **6-methyl-7-nitro-1H-indazole** and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
- Dilution: Perform serial dilutions of the stock solution with the same solvent to achieve a final concentration suitable for the mass spectrometer being used (typically in the range of 1-10 µg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples

- Instrumentation: An Agilent 7890B Gas Chromatography system coupled to a 5977A Mass Selective Detector or a similar instrument is recommended.[5]
- GC Conditions:
 - Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
 - Inlet Temperature: 250°C.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
 - Injection Volume: 1 µL in splitless mode.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mass Range: Scan from m/z 40 to 300.

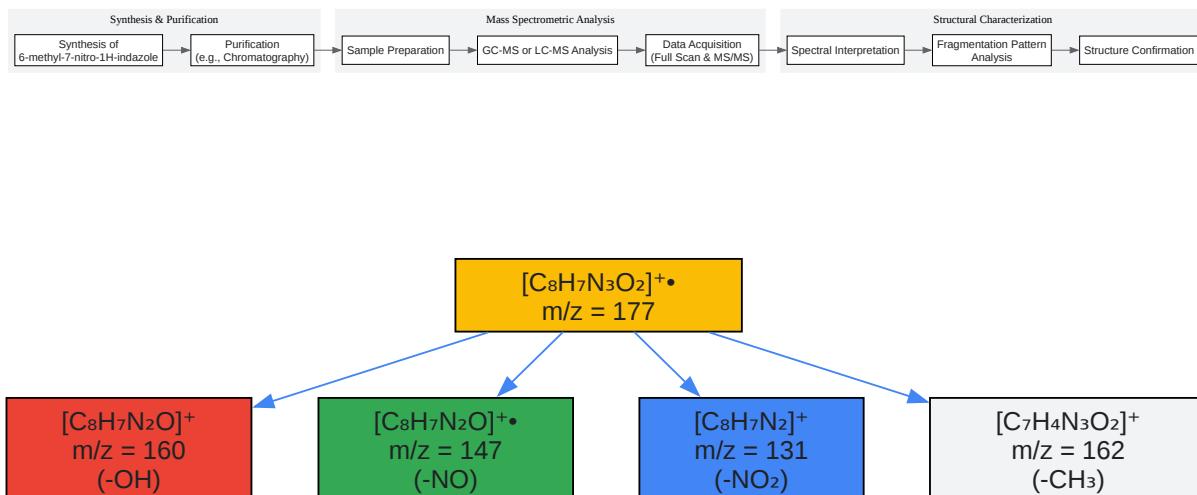
Liquid Chromatography-Mass Spectrometry (LC-MS) for Less Volatile Samples

- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is suitable.[6]
- LC Conditions:
 - Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 40°C.
 - Injection Volume: 5 µL.
- MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), likely in positive ion mode.
 - Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and gas flows for the specific instrument and compound.

- Data Acquisition: Acquire full scan data to identify the molecular ion and conduct tandem MS (MS/MS) experiments on the precursor ion (m/z 177) to obtain fragment ions for structural confirmation.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the characterization of **6-methyl-7-nitro-1H-indazole** and a predicted fragmentation pathway.



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